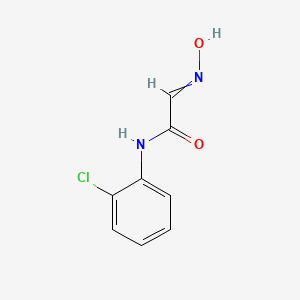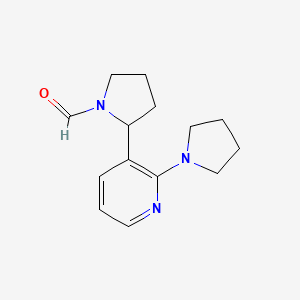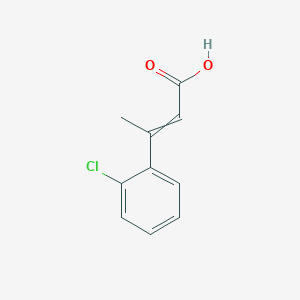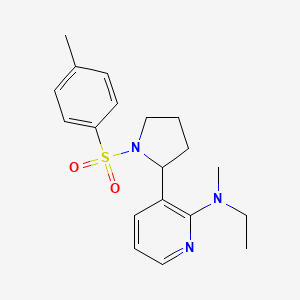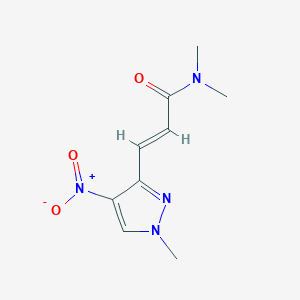
2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Morpholin-4-ylethoxy)benzaldehyde; oxalic acid: is a chemical compound that combines the properties of both 2-(2-morpholin-4-ylethoxy)benzaldehyde and oxalic acid. The compound is known for its applications in various fields, including chemistry, biology, and industry. The combination of these two components results in a compound with unique properties that make it suitable for a range of scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 2-(2-morpholin-4-ylethoxy)benzaldehyde involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Morpholin-4-ylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-(2-Morpholin-4-ylethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-morpholin-4-ylethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-(2-Morpholin-4-ylethoxy)benzaldehyde: Similar structure but with the morpholin-4-ylethoxy group at a different position on the benzaldehyde ring.
4-(2-Morpholin-4-ylethoxy)benzaldehyde: Another positional isomer with different properties.
Uniqueness: 2-(2-Morpholin-4-ylethoxy)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C28H36N2O10 |
|---|---|
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid |
InChI |
InChI=1S/2C13H17NO3.C2H2O4/c2*15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;3-1(4)2(5)6/h2*1-4,11H,5-10H2;(H,3,4)(H,5,6) |
Clé InChI |
UEKVCPNTJNXRKR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CC=CC=C2C=O.C1COCCN1CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







